An In-depth Technical Guide to 2-Ethyl-4-oxohexanenitrile
An In-depth Technical Guide to 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-oxohexanenitrile is a gamma-ketonitrile, a class of organic compounds characterized by a ketone functional group at the gamma position relative to a nitrile group. These bifunctional molecules are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of 2-Ethyl-4-oxohexanenitrile, including its structure, computed physical properties, and a proposed synthetic pathway. Due to a lack of available experimental data in the current scientific literature, this guide relies on computed data and general methodologies for related compounds.
Chemical Properties and Data
The fundamental chemical and physical properties of 2-Ethyl-4-oxohexanenitrile are summarized below. It is critical to note that the majority of the quantitative data presented is computationally derived and awaits experimental verification.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | 2-ethyl-4-oxohexanenitrile | PubChem[1] |
| Molecular Formula | C₈H₁₃NO | PubChem[1] |
| Molecular Weight | 139.19 g/mol | PubChem[1] |
| Canonical SMILES | CCC(CC(=O)CC)C#N | PubChem[1] |
| InChI Key | WQPSTQXLFZXSCP-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 114336-08-2 | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA (LogP) | 1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 139.099714038 | PubChem[1] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 154 | PubChem[1] |
Note: Experimental data for properties such as boiling point, melting point, density, and solubility are not currently available in the cited literature.
Synthesis
Proposed Experimental Protocol: Synthesis via Michael Addition
This proposed synthesis involves the conjugate addition of an ethyl Grignard reagent to pent-2-enenitrile, followed by hydrolysis of the resulting intermediate.
Reaction Scheme:
Materials:
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Pent-2-enenitrile
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Ethylmagnesium bromide (Grignard reagent)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (aqueous solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of pent-2-enenitrile in anhydrous diethyl ether.
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Cool the flask to 0 °C in an ice bath.
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Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of pent-2-enenitrile under a nitrogen atmosphere.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude 2-Ethyl-4-oxohexanenitrile by vacuum distillation or column chromatography.
Characterization
The synthesized 2-Ethyl-4-oxohexanenitrile should be characterized using standard spectroscopic methods to confirm its structure and purity.
Spectroscopic Data (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the methylene and methine protons of the hexanenitrile backbone.
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¹³C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the carbonyl carbon, and the eight aliphatic carbons. A known, though not fully detailed, ¹³C NMR spectrum is available on PubChem.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration (around 2240-2260 cm⁻¹) and the ketone (C=O) stretching vibration (around 1715 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (139.19 g/mol ).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-Ethyl-4-oxohexanenitrile.
